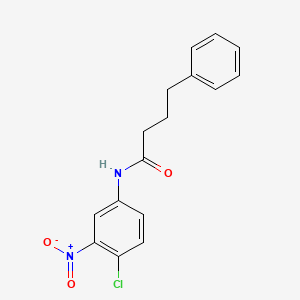![molecular formula C17H19N3OS B5835792 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, also known as PTC-209, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential anticancer agent in 2009 and has since been the subject of numerous studies due to its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer.
作用机制
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide works by binding to BMI-1 and preventing its interaction with other proteins that are necessary for its activity. This prevents BMI-1 from functioning properly and inhibits its ability to promote the growth and survival of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of BMI-1, as well as other proteins that are involved in cancer cell growth and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can lead to their death. In animal studies, this compound has been found to reduce tumor growth and increase survival rates.
实验室实验的优点和局限性
One of the main advantages of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide is its specificity for BMI-1. This means that it is less likely to have off-target effects than other cancer drugs that target multiple proteins. Additionally, this compound has been shown to be effective in animal models of cancer, which suggests that it may be effective in humans as well.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, this compound may have limited effectiveness in cancers that do not overexpress BMI-1.
未来方向
There are a number of potential future directions for research on 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The process typically begins with the reaction of 2-chloronicotinic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with carbon disulfide to form the carbonothioyl group, which is subsequently reacted with 4-tert-butylaniline to form this compound.
科学研究应用
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have potential applications in cancer research, particularly in the treatment of leukemia, breast cancer, and glioblastoma. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. By inhibiting the activity of BMI-1, this compound has the potential to slow or even halt the growth of cancer cells.
属性
IUPAC Name |
4-tert-butyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-17(2,3)13-9-7-12(8-10-13)15(21)20-16(22)19-14-6-4-5-11-18-14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEMVWPSHSVXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)

![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)


![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5835743.png)
![4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5835750.png)

methyl]-N'-phenylthiourea](/img/structure/B5835772.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)
